molecular formula C19H18N2O3 B397887 N-[4-(acetylamino)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide CAS No. 352345-21-2

N-[4-(acetylamino)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B397887
CAS RN: 352345-21-2
M. Wt: 322.4g/mol
InChI Key: HDNRRPCKROKAFT-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the regulation of metabolism, cell growth, and autophagy. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurological diseases.

Advantages and Limitations for Lab Experiments

A-769662 has several advantages for lab experiments, including its high potency and selectivity for N-[4-(acetylamino)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide activation, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, A-769662 has some limitations, including its poor solubility in water and its instability in aqueous solutions.

Future Directions

There are several potential future directions for research on A-769662. One area of interest is the development of more stable and water-soluble analogs of A-769662 that could be used for in vivo studies. Another area of interest is the investigation of the effects of A-769662 on other signaling pathways and cellular processes beyond N-[4-(acetylamino)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide activation. Additionally, further studies are needed to determine the long-term safety and efficacy of A-769662 in humans.

Synthesis Methods

A-769662 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of the benzofuran ring followed by the introduction of the amide and acetyl groups. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

A-769662 has been extensively studied in various preclinical models and has shown promising results in the treatment of metabolic disorders, cancer, and neurological diseases. In metabolic disorders, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and liver cells. In cancer, A-769662 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurological diseases, A-769662 has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-(4-acetamidophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-11-4-9-17-16(10-11)12(2)18(24-17)19(23)21-15-7-5-14(6-8-15)20-13(3)22/h4-10H,1-3H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNRRPCKROKAFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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